physicochemical properties of 1-Amino-2-vinylcyclopropanecarboxylic acid
physicochemical properties of 1-Amino-2-vinylcyclopropanecarboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid (vinyl-ACCA)
Executive Summary
(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid, commonly referred to as vinyl-ACCA, is a non-proteinogenic, sterically constrained amino acid of significant pharmaceutical interest. Its rigid cyclopropane backbone and vinyl functionality make it an essential pharmacophoric unit, most notably as a cornerstone for a new generation of potent Hepatitis C Virus (HCV) NS3/4A protease inhibitors, including grazoprevir, vaniprevir, asunaprevir, and simeprevir.[1][2][3] The precise stereochemistry of the molecule is paramount to its biological activity, demanding robust synthetic and analytical control. This guide provides a comprehensive overview of the core physicochemical properties of vinyl-ACCA, detailing its molecular structure, stereochemical importance, and known characteristics. It further outlines field-proven analytical methodologies for its characterization and provides detailed experimental protocols to ensure quality and purity, addressing the needs of researchers in medicinal chemistry and drug development.
Molecular Structure and Stereochemistry
Chemical Identity
Vinyl-ACCA is a synthetic α-amino acid characterized by a three-membered carbon ring. The presence of two stereocenters at the C1 and C2 positions gives rise to multiple stereoisomers.
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Molecular Formula: C₆H₉NO₂
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Molecular Weight: 127.14 g/mol [4]
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CAS Number: 159700-58-0 (for (1R,2S)-isomer)[4]
The structure incorporates a carboxylic acid, a primary amine, and a vinyl group attached to a cyclopropane ring. This combination results in a compact, rigid scaffold that is highly valuable for designing molecules that fit into specific enzyme active sites.
Figure 1: Chemical structure of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid.
The Critical Role of (1R,2S) Stereochemistry
The biological efficacy of vinyl-ACCA-containing drugs is critically dependent on the (1R,2S) absolute configuration.[3][5] The specific spatial arrangement of the amino, carboxyl, and vinyl groups dictated by this stereochemistry is essential for the precise molecular recognition and binding within the HCV NS3/4A protease active site. Any deviation from this configuration leads to a dramatic loss of inhibitory activity. Consequently, synthetic routes are meticulously designed to produce this specific isomer in high enantiomeric purity (>99% ee), and rigorous analytical methods are employed to verify it.[6]
Core Physicochemical Properties
Quantitative physicochemical data for the free amino acid form of vinyl-ACCA is not extensively reported in peer-reviewed literature, largely because it is typically handled as a protected intermediate (e.g., N-Boc ester) or a salt during synthesis and drug manufacturing.[7] The properties outlined below are based on available data for its derivatives and scientifically grounded estimations based on its structure.
| Property | Value / Description | Rationale / Reference |
| Physical State | Expected to be a white to off-white crystalline solid. | Typical state for free amino acids. The tosylate salt of its methyl ester derivative is a stable, beige crystalline material.[7] |
| Melting Point | Not reported. Expected to decompose at high temperatures. | Like most amino acids, it likely has a high decomposition temperature rather than a sharp melting point. For reference, the related 1-Amino-1-cyclobutanecarboxylic acid decomposes at 261 °C. |
| Solubility | Water: Expected to have moderate solubility. Non-polar organic solvents (e.g., hexane, toluene): Expected to have very low solubility. Polar organic solvents (e.g., MeOH, EtOH): Expected to have limited to moderate solubility. | As a zwitterionic molecule, it exhibits characteristics of salts. Solubility in water is enhanced by its ability to form hydrogen bonds. Solubility is expected to increase significantly in acidic (pH < 2) or alkaline (pH > 10) aqueous solutions due to the formation of the cationic or anionic species, respectively. An ethyl ester derivative is noted as being partially soluble in water.[7] |
| pKa Values (Estimated) | pKa₁ (α-carboxyl): ~1.9 – 2.4 pKa₂ (α-amino): ~8.8 – 9.5 | No experimental data is publicly available. These estimates are based on standard pKa values for α-amino acids. The electron-withdrawing effect of the adjacent vinyl group may slightly decrease the pKa of the carboxyl group, making it a slightly stronger acid than alanine (pKa₁ ~2.34). |
| Isoelectric Point (pI) | Estimated: ~5.4 – 5.9 | Calculated as the average of the estimated pKa₁ and pKa₂ values. At this pH, the molecule would exist predominantly as a zwitterion with a net-zero charge, and its solubility in water would be at its minimum. |
Stability and Degradation Profile
While specific stability studies are not widely published, the chemical stability of vinyl-ACCA can be inferred from its structure and the conditions used in its synthesis.
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pH Stability: As an amino acid, it is most stable near its isoelectric point. Under strongly acidic or basic conditions, particularly at elevated temperatures, degradation via hydrolysis or other pathways may occur.
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Thermal Stability: The molecule is stable at ambient temperatures. Synthesis protocols involve steps at temperatures up to 50-60°C for short periods, indicating reasonable thermal stability in solution.[7] High temperatures will lead to decomposition.
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Oxidative Stability: The vinyl group presents a potential site for oxidation. Exposure to strong oxidizing agents or prolonged exposure to air and light should be minimized to prevent the formation of unwanted byproducts, such as aldehydes or epoxides.
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Storage: For long-term storage, vinyl-ACCA and its derivatives should be kept in well-sealed containers, protected from light, and stored at reduced temperatures (e.g., 2-8 °C) under an inert atmosphere (nitrogen or argon) to maximize shelf-life.
Analytical Methodologies for Characterization
Ensuring the identity, purity, and stereochemical integrity of vinyl-ACCA is paramount. A multi-pronged analytical approach is required, with each technique providing critical, complementary information.
Chiral High-Performance Liquid Chromatography (HPLC)
Causality: The central challenge in vinyl-ACCA analysis is confirming its enantiomeric purity. Chiral HPLC is the gold standard for this purpose. The methodology relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and enabling their separation and quantification.
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Typical System: A normal-phase HPLC system is commonly employed.
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Column: ChiralCel OD-H (5 µm, 4.6 x 250 mm) or Chiralpak AD are frequently cited.[2][7] These columns use cellulose or amylose derivatives coated on a silica support as the CSP.
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Mobile Phase: An isocratic mixture of a non-polar solvent like hexane with a small percentage of an alcohol modifier (e.g., ethanol or isopropanol) is typical. For example, 1% ethanol in hexane.[2]
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Detection: UV detection at low wavelengths (200-210 nm) is used, where the molecule exhibits absorbance.[2]
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Outcome: This method provides the enantiomeric excess (% ee), a direct measure of the stereochemical purity. Successful synthetic resolutions achieve >99% ee.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR (¹H and ¹³C) is indispensable for confirming the covalent structure of the molecule. It provides detailed information about the chemical environment of each proton and carbon atom, verifying the presence of the cyclopropane ring, the vinyl group, and other key structural features.
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¹H NMR: Provides information on the number of different types of protons and their connectivity. Characteristic signals for the vinyl protons (typically in the 5-6 ppm range) and the diastereotopic protons of the cyclopropane ring (in the 1-2 ppm range) are key identifiers.
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¹³C NMR: Confirms the carbon skeleton of the molecule.
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Reference: NMR data for N-Boc protected derivatives of vinyl-ACCA have been published and serve as a benchmark for structural confirmation.[2]
Mass Spectrometry (MS)
Causality: MS is used to confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can unambiguously confirm the molecular formula (C₆H₉NO₂). This technique is crucial for verifying the identity of the final product and any intermediates.[7]
Figure 2: A representative analytical workflow for the quality control of vinyl-ACCA.
Experimental Protocols
The following protocols are presented as self-validating systems, essential for ensuring data integrity in a research and development setting.
Protocol: Determination of Enantiomeric Purity by Chiral HPLC
Objective: To quantify the enantiomeric excess (% ee) of a sample of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid or its N-protected ester derivative.
Methodology Rationale: This method is adapted from established procedures for vinyl-ACCA derivatives.[2] Normal-phase chromatography on a polysaccharide-based chiral column provides robust separation of the enantiomers. The N-Boc protected methyl or ethyl ester is often analyzed as it exhibits better solubility and chromatographic behavior in non-polar mobile phases.
Step-by-Step Procedure:
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Sample Preparation:
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Accurately weigh ~1 mg of the vinyl-ACCA derivative sample.
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Dissolve the sample in 1.0 mL of the mobile phase (or a compatible solvent like isopropanol) to create a ~1 mg/mL stock solution.
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Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
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Filter the final solution through a 0.45 µm syringe filter before injection.
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Chromatographic Conditions:
-
Instrument: Agilent 1100/1200 series or equivalent HPLC system with UV detector.
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Column: ChiralCel OD-H, 5 µm, 4.6 x 250 mm.
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Mobile Phase: 1% Ethanol in n-Hexane. Self-Validation Check: Ensure solvents are HPLC grade and the mixture is thoroughly degassed to prevent bubble formation.
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Flow Rate: 0.75 mL/min.
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Column Temperature: 25 °C (ambient).
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Detection Wavelength: 205 nm.
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Injection Volume: 10 µL.
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-
Analysis and Calculation:
-
Inject a blank (mobile phase) to establish a baseline.
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Inject the prepared sample. The desired (1R,2S)-isomer and the unwanted (1S,2R)-isomer will elute as separate peaks.
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Integrate the peak areas for both enantiomers.
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Calculate the enantiomeric excess using the following formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100 Where Area_major is the peak area of the desired (1R,2S) enantiomer and Area_minor is the peak area of the unwanted enantiomer.
-
-
System Suitability:
-
A resolution factor (Rs) of >1.5 between the two enantiomer peaks should be achieved.
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The analysis of a racemic standard should result in two peaks of approximately equal area (50:50 ratio, 0% ee).
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Protocol: Assessment of Chemical Stability (Forced Degradation)
Objective: To evaluate the stability of vinyl-ACCA under stressed chemical conditions (acidic, basic, oxidative) to identify potential degradation products and pathways.
Methodology Rationale: Forced degradation studies are essential in drug development to understand a molecule's intrinsic stability. By subjecting the compound to conditions harsher than those it would experience during storage, we can rapidly predict its long-term stability and ensure that analytical methods are "stability-indicating" (i.e., able to separate the intact molecule from its degradants).
Step-by-Step Procedure:
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Stock Solution Preparation:
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Prepare a stock solution of vinyl-ACCA at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
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-
Stress Conditions (run in parallel):
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Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60 °C for 24 hours.
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Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60 °C for 24 hours.
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Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
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Control Sample: Mix 1 mL of stock solution with 1 mL of water. Keep at the same condition as the test sample.
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Self-Validation Check: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column.
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-
Analysis:
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Analyze all samples (including the control) by a stability-indicating HPLC method (typically a reverse-phase C18 column with a gradient elution) coupled with a UV or MS detector.
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Compare the chromatograms of the stressed samples to the control sample.
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Calculate the percentage of degradation by comparing the peak area of the intact vinyl-ACCA in the stressed sample to the control.
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Identify major degradation products by their retention times and, if using MS, their mass-to-charge ratios.
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Conclusion and Future Perspectives
(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid is a molecule whose value is intrinsically linked to its precise three-dimensional structure. While it presents synthetic and analytical challenges, its role in the development of life-saving antiviral therapies is undisputed. A thorough understanding of its physicochemical properties—from its zwitterionic nature influencing solubility to the potential reactivity of its vinyl group—is critical for its effective handling, formulation, and quality control. Future research may focus on developing more efficient asymmetric syntheses to avoid the need for resolution steps and exploring the application of this unique constrained amino acid in other therapeutic areas where precise conformational control is required to achieve high-potency molecular targeting.
References
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Bi, L., et al. (2017). Biocatalytic Asymmetric Synthesis of (1R, 2S)-N-Boc-vinyl-ACCA Ethyl Ester with a Newly Isolated Sphingomonas aquatilis. Applied Biochemistry and Biotechnology, 184(4), 1323-1336. [Link]
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Beaulieu, P. L., et al. (n.d.). Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. Supporting Information from J. Org. Chem. 2005, 70, 5869-5879. [Link]
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Request PDF. (2005). Synthesis of (1 R ,2 S )-1Amino2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. [Link]
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Grybon, A., et al. (2018). Advanced asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by alkylation/cyclization of newly designed axially chiral Ni(II) complex of glycine Schiff base. Organic & Biomolecular Chemistry, 16(34), 6235-6246. [Link]
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Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease. The Journal of Organic Chemistry, 70(15), 5869-79. [Link]
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Grybon, A., et al. (2018). Advanced asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by alkylation/cyclization of newly designed axially chiral Ni(II) complex of glycine Schiff base. Semantic Scholar. [Link]
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Soloshonok, V. A. (2014). Tailor-Made α-Amino Acids in the Pharmaceutical Industry: Synthetic Approaches to (1R,2S)‐1‐Amino‐2‐vinylcyclopropane‐1‐carboxylic Acid. Angewandte Chemie International Edition, 53(52), 14434-14449. [Link]
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MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(21), 3848. [Link]
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Kemix Pty Ltd. (n.d.). (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid. [Link]
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Al-Zoubi, R. M., et al. (2017). Vinyl azides in organic synthesis: an overview. RSC Advances, 7(1), 1-20. [Link]
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University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. [Link]
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Grybon, A., et al. (2018). Asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by sequential SN2–SN2′ dialkylation of (R)-N-(benzyl)proline-derived glycine Schiff base Ni(ii) complex. RSC Advances, 8(52), 29775-29783. [Link]
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